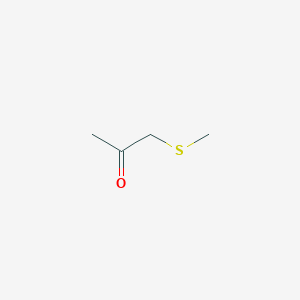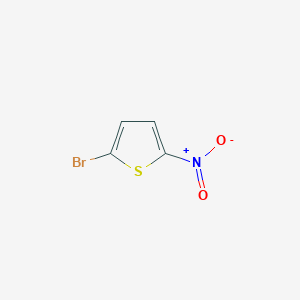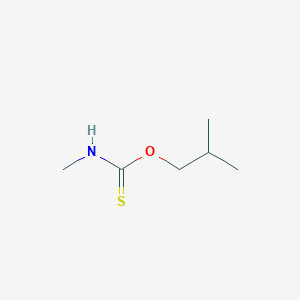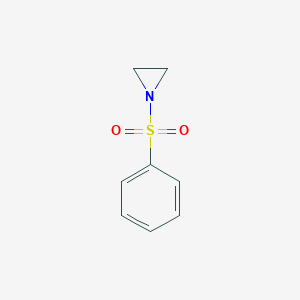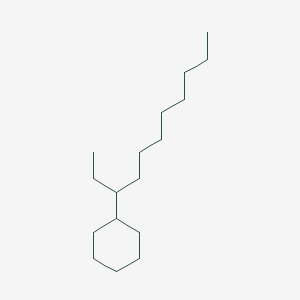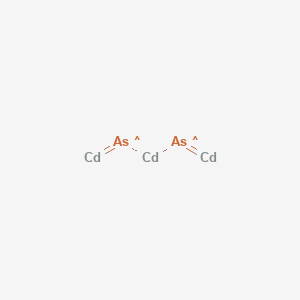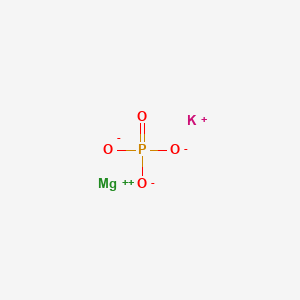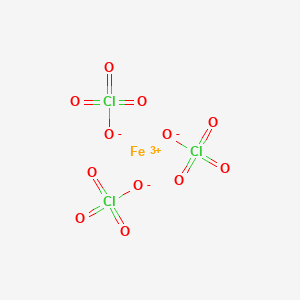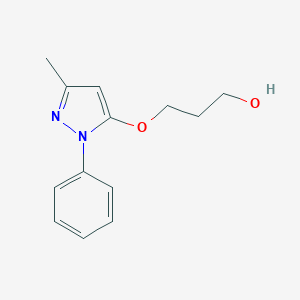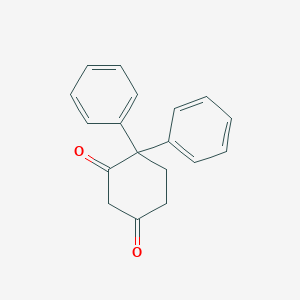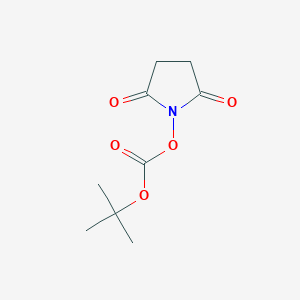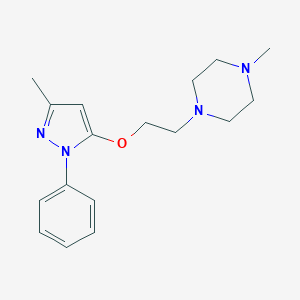
2-Methyl-N-sulfinyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-sulfinyl-1-propanamine, also known as Methylsulfonylmethane (MSM), is a naturally occurring organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a slightly bitter taste. MSM is widely used in the scientific community due to its unique properties and potential benefits.
Mecanismo De Acción
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation, promoting the production of collagen, and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
MSM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MSM has also been shown to promote the production of collagen, which is important for maintaining healthy skin, hair, and nails. Additionally, MSM has been shown to reduce oxidative stress, which can help prevent cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. However, MSM does have some limitations. It can be difficult to dissolve in some solvents, and it may interfere with some analytical techniques.
Direcciones Futuras
There are several future directions for research on MSM. One area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be useful in combination with other cancer treatments. Another area of interest is the potential use of MSM in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MSM has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of MSM and its potential benefits in various conditions.
Conclusion:
In conclusion, MSM is a naturally occurring organic compound that has been extensively studied in scientific research. It has several potential benefits, including anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions. Further research is needed to fully understand the potential benefits of MSM and its mechanism of action.
Métodos De Síntesis
MSM can be synthesized through several methods, including the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and sodium hydroxide. The reaction results in the formation of MSM and water. Another method involves the reaction of DMSO with hydrogen sulfide gas to produce MSM and water.
Aplicaciones Científicas De Investigación
MSM has been extensively studied in scientific research due to its potential benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has also been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions.
Propiedades
Número CAS |
13165-71-4 |
|---|---|
Nombre del producto |
2-Methyl-N-sulfinyl-1-propanamine |
Fórmula molecular |
C4H9NOS |
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
2-methyl-1-(sulfinylamino)propane |
InChI |
InChI=1S/C4H9NOS/c1-4(2)3-5-7-6/h4H,3H2,1-2H3 |
Clave InChI |
MPVFGQNTNALIII-UHFFFAOYSA-N |
SMILES |
CC(C)CN=S=O |
SMILES canónico |
CC(C)CN=S=O |
Sinónimos |
2-Methyl-N-sulfinyl-1-propanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



